molecular formula C17H12Cl3N5O2 B4549602 N-[(1E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,4,4-TRICHLORO-2-NITROBUTA-1,3-DIEN-1-YL]-2-METHYLANILINE

N-[(1E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,4,4-TRICHLORO-2-NITROBUTA-1,3-DIEN-1-YL]-2-METHYLANILINE

Cat. No.: B4549602
M. Wt: 424.7 g/mol
InChI Key: ACVLETOIFWZJNK-BMRADRMJSA-N
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Description

N-[(1E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,4,4-TRICHLORO-2-NITROBUTA-1,3-DIEN-1-YL]-2-METHYLANILINE is a complex organic compound that features a benzotriazole moiety. Benzotriazole derivatives are known for their diverse applications in various fields, including corrosion inhibition, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,4,4-TRICHLORO-2-NITROBUTA-1,3-DIEN-1-YL]-2-METHYLANILINE typically involves the reaction of 1H-1,2,3-benzotriazole with a suitable chlorinated nitroalkene under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes chlorination, nitration, and subsequent coupling reactions. The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,4,4-TRICHLORO-2-NITROBUTA-1,3-DIEN-1-YL]-2-METHYLANILINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

N-[(1E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,4,4-TRICHLORO-2-NITROBUTA-1,3-DIEN-1-YL]-2-METHYLANILINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized as a corrosion inhibitor in various industrial applications.

Mechanism of Action

The mechanism of action of N-[(1E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,4,4-TRICHLORO-2-NITROBUTA-1,3-DIEN-1-YL]-2-METHYLANILINE involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can bind to metal ions, forming stable complexes that inhibit corrosion. In biological systems, the compound may interact with cellular proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Benzotriazole: A simpler benzotriazole derivative used as a corrosion inhibitor.

    2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide: Another benzotriazole derivative with different functional groups.

Uniqueness

N-[(1E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,4,4-TRICHLORO-2-NITROBUTA-1,3-DIEN-1-YL]-2-METHYLANILINE is unique due to its combination of benzotriazole and chlorinated nitroalkene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(1E)-1-(benzotriazol-1-yl)-3,4,4-trichloro-2-nitrobuta-1,3-dienyl]-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl3N5O2/c1-10-6-2-3-7-11(10)21-17(15(25(26)27)14(18)16(19)20)24-13-9-5-4-8-12(13)22-23-24/h2-9,21H,1H3/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVLETOIFWZJNK-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N/C(=C(/C(=C(Cl)Cl)Cl)\[N+](=O)[O-])/N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,4,4-TRICHLORO-2-NITROBUTA-1,3-DIEN-1-YL]-2-METHYLANILINE
Reactant of Route 2
N-[(1E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,4,4-TRICHLORO-2-NITROBUTA-1,3-DIEN-1-YL]-2-METHYLANILINE
Reactant of Route 3
N-[(1E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,4,4-TRICHLORO-2-NITROBUTA-1,3-DIEN-1-YL]-2-METHYLANILINE
Reactant of Route 4
N-[(1E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,4,4-TRICHLORO-2-NITROBUTA-1,3-DIEN-1-YL]-2-METHYLANILINE
Reactant of Route 5
N-[(1E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,4,4-TRICHLORO-2-NITROBUTA-1,3-DIEN-1-YL]-2-METHYLANILINE
Reactant of Route 6
N-[(1E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,4,4-TRICHLORO-2-NITROBUTA-1,3-DIEN-1-YL]-2-METHYLANILINE

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